2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one

Steroid stereochemistry Structure-Activity Relationship Epimer comparison

2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one (CAS 13648-05-0) is a synthetic androstane steroid distinguished by a 2β-cyano substituent, a 17α-methyl group, and a 5β-configuration (A/B cis ring junction) on the androstane skeleton. It is formally classified as an analog of Mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one), but bears critical stereochemical deviations—namely the 2β-cyano group and the 5β-hydrogen orientation—that fundamentally alter its receptor-interaction profile relative to 5α-androstane counterparts.

Molecular Formula C21H31NO2
Molecular Weight 329.484
CAS No. 13648-05-0
Cat. No. B565911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one
CAS13648-05-0
Synonyms17β-Hydroxy-17-methyl-3-oxo-5β-androstane-2β-carbonitrile;  (2R,5R,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile
Molecular FormulaC21H31NO2
Molecular Weight329.484
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C#N)C
InChIInChI=1S/C21H31NO2/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h13-17,24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1
InChIKeyWDOXQSYGOFJUGK-FAIYVORSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one (CAS 13648-05-0): Structural Identity and Reference-Grade Procurement


2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one (CAS 13648-05-0) is a synthetic androstane steroid distinguished by a 2β-cyano substituent, a 17α-methyl group, and a 5β-configuration (A/B cis ring junction) on the androstane skeleton . It is formally classified as an analog of Mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one), but bears critical stereochemical deviations—namely the 2β-cyano group and the 5β-hydrogen orientation—that fundamentally alter its receptor-interaction profile relative to 5α-androstane counterparts [1]. The compound is commercially supplied as a reference standard (TRC catalog TR-C981280) with certified purity exceeding 95% and a molecular formula of C21H31NO2 (MW 329.48) .

Why Mestanolone, Oxandrolone, or 2α-Epimers Cannot Substitute for 2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one in Research


Generic substitution among 17α-methyl androstan-3-ones is precluded by three non-interchangeable structural features unique to this compound. First, the 5β-configuration (A/B cis) produces a bent steroid backbone geometry distinct from the planar 5α-series (e.g., Mestanolone), fundamentally altering receptor binding pocket complementarity [1]. Second, the 2β-cyano group introduces a strong electron-withdrawing and hydrogen-bond-accepting moiety at a position known to modulate anabolic/androgenic dissociation in cyanosteroids, as established in the foundational U.S. Patent 3,296,255A [2]. Third, the β-orientation at C2 is stereochemically distinct from the 2α-cyano epimer (CAS 13648-04-9), and epimeric inversion at C2 in steroids is well-documented to produce divergent biological activity . These three features cannot be replicated by any single commercially available analog, mandating procurement of the exact compound for structure-activity relationship (SAR) studies, reference standard calibration, or analytical method development.

Quantitative Evidence for Selecting 2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one (CAS 13648-05-0) Over Closest Analogs


Stereochemical Differentiation: 2β-Cyano-5β-Androstane vs. 2α-Cyano-5α-Androstane Epimer

The target compound (CAS 13648-05-0) possesses a 2β-cyano substituent on a 5β-androstane skeleton, whereas the closest commercially available epimer, 2α-Cyano Mestanolone (CAS 13648-04-9), carries the cyano group in the α-orientation on a 5α-androstane skeleton . In steroid SAR, C2-substituent orientation is a critical determinant of biological activity; the foundational patent on 2-cyano steroids (U.S. 3,296,255A) explicitly teaches that the stereochemistry at C2 governs the pharmacological profile, with different epimers showing distinct adrenal-inhibiting, pituitary-inhibiting, and electrolyte-modifying properties [1]. The 5β-configuration further differentiates this compound from all 5α-series analogs by altering the A-ring geometry relative to the steroid plane [2].

Steroid stereochemistry Structure-Activity Relationship Epimer comparison

Molecular Weight and Formula Differentiation from Non-Cyano 17α-Methyl Androstan-3-ones

The target compound has a molecular weight of 329.48 g/mol and molecular formula C21H31NO2, whereas the parent compound Mestanolone (CAS 521-11-9) has MW 304.47 g/mol and formula C20H32O2 [1]. The +25 Da mass shift corresponds to the replacement of one hydrogen by a cyano group (CN, ~26 Da), providing a clear mass spectrometric differentiation. This is critical for LC-MS/MS and GC-MS method development, where the compound serves as a distinct analytical reference standard with unique precursor and product ion signatures [2].

Mass spectrometry Reference standard Analytical chemistry

5β-Configuration Differentiation: A/B Cis Ring Junction vs. 5α-Analogs

The 5β-configuration (A/B cis) of this compound represents a fundamental structural departure from virtually all therapeutically relevant anabolic-androgenic steroids, which uniformly possess the 5α-configuration (A/B trans) [1]. In the 5β-series, the A-ring is bent relative to the B/C/D ring plane, altering the spatial presentation of the 3-keto group and the 2β-cyano substituent to the androgen receptor ligand-binding pocket. While direct AR binding data for this compound is absent from the peer-reviewed literature, the class-level SAR for 5β-vs-5α steroids consistently demonstrates reduced androgenic activity in 5β-epimers; for example, 5β-dihydrotestosterone exhibits approximately 10-fold lower AR binding affinity than 5α-dihydrotestosterone [2]. The 2-cyano group may further modulate this interaction, as U.S. Patent 3,296,255A discloses that 2-cyano-3-oxosteroids as a class possess adrenal-inhibiting and pituitary-inhibiting properties distinct from their non-cyano counterparts [3].

Steroid receptor binding Conformational analysis Androgen receptor

Storage and Stability Specifications: Procurement-Relevant Physical Data

Vendor technical data sheets specify storage at -20°C for long-term stability, with a shelf life of 1 year under recommended conditions [1]. The compound is supplied as a neat solid with purity >95% (HPLC) . Solubility data for the closely related 2α-epimer indicates slight solubility in DMSO and ethanol (heated), with comparable behavior expected for the 2β-epimer . These specifications are critical for laboratory procurement planning, particularly for institutions requiring controlled-substance documentation, as the compound is classified as a controlled product requiring permits in multiple jurisdictions [1].

Reference standard handling Stability Procurement specifications

Designer Steroid Detection Relevance: GC-MS Identification as a 2-Cyano Anabolic Agent

The compound 2-cyano-17α-methyl-17β-hydroxyandrost-3-one (the 5α-epimer of the target or a des-5-configuration designation) has been identified by GC-MS in a 2021 M.Sc. thesis (Philippon, INRS) as part of a systematic analysis of phase I metabolites of unapproved anabolic steroids [1]. The study demonstrates that 2-cyano substitution produces characteristic mass spectral fragmentation patterns distinct from 2-methyl, 2-hydroxymethylene, and unsubstituted androstane analogs. While the thesis primarily analyzed the 5α-epimer, the fragmentation behavior of the 2-cyano group is expected to be conserved across 5-epimers, providing a reference framework for laboratories needing to identify the 2β,5β variant [2].

Forensic toxicology Anti-doping analysis GC-MS identification

Recommended Research and Industrial Application Scenarios for 2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one (CAS 13648-05-0)


Analytical Reference Standard for LC-MS/MS and GC-MS Detection of 2-Cyano Designer Steroids in Anti-Doping and Forensic Toxicology

This compound serves as a certified reference material (purity >95%) for developing and validating mass spectrometry-based methods targeting 2-cyano-substituted anabolic steroids in biological matrices. Its unique molecular weight (329.48 g/mol) and nitrogen content differentiate it from 2-methyl and unsubstituted analogs, enabling unambiguous MRM transition development . The 2021 Philippon thesis demonstrates the forensic relevance of 2-cyano androstane derivatives as emerging designer steroids requiring authentic standards for spectral library construction [1].

Structure-Activity Relationship (SAR) Studies on the Role of C2 Substituent Orientation and A/B Ring Geometry in Androgen Receptor Modulation

The compound's 2β-cyano-5β-androstane configuration provides a unique stereochemical template for probing how C2 substituent orientation (β vs. α) and A/B ring junction geometry (cis-5β vs. trans-5α) jointly influence androgen receptor binding, anabolic/androgenic dissociation, and off-target interactions. The foundational U.S. Patent 3,296,255A establishes that 2-cyano substitution confers distinct endocrinological properties including adrenal inhibition, making this compound a valuable tool for dissecting cyano-specific pharmacophores [2].

In Vitro Metabolism and Hepatocyte Incubation Studies to Characterize Phase I Biotransformation of 2-Cyano-5β Steroids

Building on the methodology of Philippon (2021), researchers can use this compound as a substrate in cryopreserved hepatocyte incubations to identify phase I metabolites, determine metabolic stability, and predict in vivo detection windows for doping control. The 2-cyano group is expected to undergo distinct metabolic transformations (e.g., hydrolysis, reduction) compared to 2-methyl or 2-unsubstituted steroids, producing unique long-term metabolites detectable in urine [1].

Steroid Biochemistry Research: Investigating 5β-Reductase Substrate Specificity and Inhibition

The 5β-configuration of this compound makes it a relevant probe for studying 5β-reductase (AKR1D1) versus 5α-reductase (SRD5A) substrate specificity, as most synthetic anabolic steroids are 5α-configured. The compound can serve as a 5β-locked analog to test whether 2-cyano substitution alters recognition by steroid-metabolizing aldo-keto reductases, providing insights relevant to both endocrinology and drug design .

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